N-methyl-2-[(prop-2-en-1-yl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-[(prop-2-en-1-yl)amino]acetamide is an organic compound with the molecular formula C6H11NO It is a derivative of acetamide, where the nitrogen atom is substituted with a methyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(prop-2-en-1-yl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with allylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(prop-2-en-1-yl)amino]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-[(prop-2-en-1-yl)amino]acetate, while reduction may produce N-methyl-2-[(prop-2-en-1-yl)amino]ethanol.
Scientific Research Applications
N-methyl-2-[(prop-2-en-1-yl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-2-[(prop-2-en-1-yl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methylacetamide: A simpler derivative of acetamide with only a methyl group attached to the nitrogen atom.
N-allylmethylamine: A related compound with an allyl group attached to the nitrogen atom.
N-methylpropargylamine: Another similar compound with a propargyl group attached to the nitrogen atom.
Uniqueness
N-methyl-2-[(prop-2-en-1-yl)amino]acetamide is unique due to the presence of both a methyl group and a prop-2-en-1-yl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
1020993-88-7 |
---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.